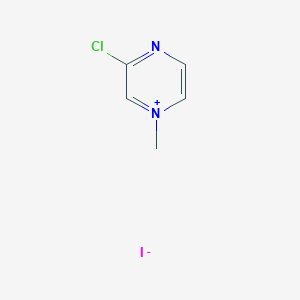
3-Chloro-1-methylpyrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-methylpyrazin-1-ium iodide: is a chemical compound with the molecular formula C5H6ClIN2. It is a quaternary ammonium salt derived from pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the pyrazine ring, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Pyrazine: The synthesis typically begins with the methylation of pyrazine to form 1-methylpyrazine.
Chlorination: The next step involves the chlorination of 1-methylpyrazine to introduce a chlorine atom at the third position, resulting in 3-chloro-1-methylpyrazine.
Quaternization: Finally, the quaternization of 3-chloro-1-methylpyrazine with an iodide source, such as methyl iodide, yields 3-Chloro-1-methylpyrazin-1-ium iodide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-1-methylpyrazin-1-ium iodide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to facilitate these processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-1-methylpyrazin-1-ium iodide or 3-amino-1-methylpyrazin-1-ium iodide can be formed.
Oxidation Products: Oxidation may yield compounds like 3-chloro-1-methylpyrazine N-oxide.
Reduction Products: Reduction can lead to the formation of 3-chloro-1-methylpyrazine.
Scientific Research Applications
Chemistry:
Catalysis: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Pharmaceuticals: It is investigated for its role in drug development, particularly in designing compounds with enhanced bioavailability.
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Agriculture: It has applications in the formulation of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-Chloro-1-methylpyrazin-1-ium iodide involves its interaction with cellular components, leading to the disruption of normal cellular functions. In antimicrobial applications, it targets microbial cell membranes, causing increased permeability and cell lysis. In catalysis, it acts by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions.
Comparison with Similar Compounds
1-Methylpyrazin-1-ium iodide: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropyrazin-1-ium iodide: Lacks the methyl group, affecting its electronic properties and reactivity.
1-Methyl-3-bromopyrazin-1-ium iodide: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
Uniqueness: 3-Chloro-1-methylpyrazin-1-ium iodide is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
3-chloro-1-methylpyrazin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN2.HI/c1-8-3-2-7-5(6)4-8;/h2-4H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTRLFHYQLTSDP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)Cl.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
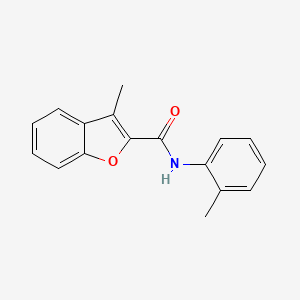
![4,5-Dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2419121.png)

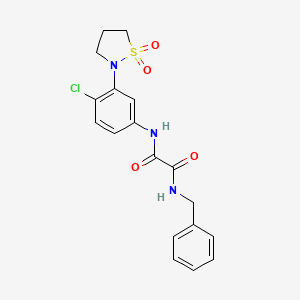
![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)
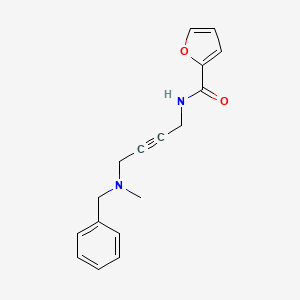
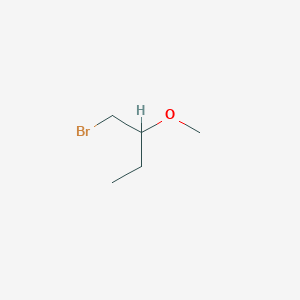
![N-[3-(4-Cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2419130.png)
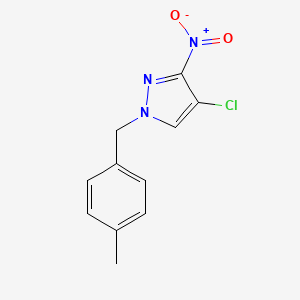
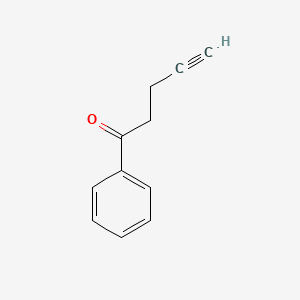
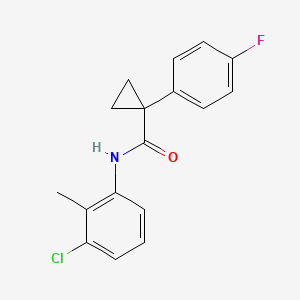
![3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419135.png)
![3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2419138.png)
![4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2419139.png)
